4-tert-Butyl-N-hydroxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butyl-N-hydroxyaniline (TBHQ) is a synthetic antioxidant that is commonly used in food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in water and organic solvents. TBHQ is known for its ability to prevent lipid oxidation and prolong the shelf life of products. In recent years, TBHQ has gained attention for its potential health benefits and therapeutic applications.

Mécanisme D'action

4-tert-Butyl-N-hydroxyaniline exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification genes. 4-tert-Butyl-N-hydroxyaniline has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis. 4-tert-Butyl-N-hydroxyaniline also regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and insulin sensitivity.

Effets Biochimiques Et Physiologiques

4-tert-Butyl-N-hydroxyaniline has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. 4-tert-Butyl-N-hydroxyaniline also protects against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases. 4-tert-Butyl-N-hydroxyaniline has been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy. 4-tert-Butyl-N-hydroxyaniline also regulates lipid metabolism and prevents the development of fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

4-tert-Butyl-N-hydroxyaniline is a stable compound that can be easily synthesized and purified. It is soluble in water and organic solvents, which makes it suitable for various experimental conditions. 4-tert-Butyl-N-hydroxyaniline is also relatively inexpensive and widely available. However, 4-tert-Butyl-N-hydroxyaniline has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can interfere with some assays. 4-tert-Butyl-N-hydroxyaniline can also have off-target effects on other signaling pathways, which can complicate data interpretation.

Orientations Futures

4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases. Future research should focus on elucidating the molecular mechanisms underlying the beneficial effects of 4-tert-Butyl-N-hydroxyaniline. This includes identifying the specific targets and downstream effectors of 4-tert-Butyl-N-hydroxyaniline and characterizing their roles in disease pathogenesis. Future research should also investigate the safety and efficacy of 4-tert-Butyl-N-hydroxyaniline in clinical trials. This includes determining the optimal dose and duration of treatment and assessing potential side effects. In addition, future research should explore the potential of 4-tert-Butyl-N-hydroxyaniline for combination therapy with other drugs or natural compounds.

Méthodes De Synthèse

4-tert-Butyl-N-hydroxyaniline is synthesized by reacting para-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces 4-tert-butyl-1,2-benzoquinone, which is then reduced to 4-tert-Butyl-N-hydroxyaniline using sodium borohydride. The synthesis method for 4-tert-Butyl-N-hydroxyaniline is well-established and has been optimized for industrial-scale production.

Applications De Recherche Scientifique

4-tert-Butyl-N-hydroxyaniline has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress-induced cell damage and inflammation. 4-tert-Butyl-N-hydroxyaniline has also been investigated for its anticancer, neuroprotective, and anti-inflammatory effects. In addition, 4-tert-Butyl-N-hydroxyaniline has been studied for its ability to improve metabolic function and prevent obesity-related diseases. 4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases.

Propriétés

Numéro CAS |

13252-73-8 |

|---|---|

Nom du produit |

4-tert-Butyl-N-hydroxyaniline |

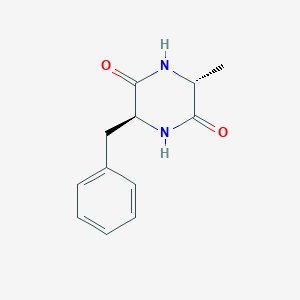

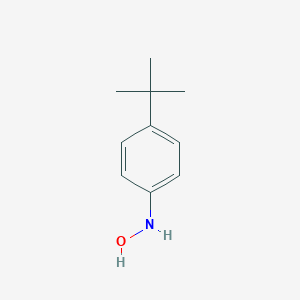

Formule moléculaire |

C10H15NO |

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

N-(4-tert-butylphenyl)hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11-12H,1-3H3 |

Clé InChI |

MWGAXCKOSVIITB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)NO |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)NO |

Synonymes |

Benzenamine, 4-(1,1-dimethylethyl)-N-hydroxy- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

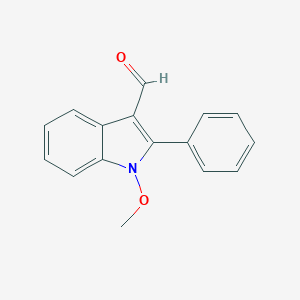

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)